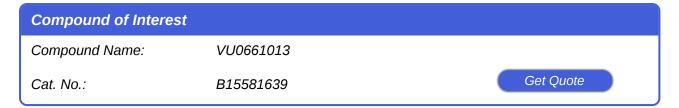


# Application Notes and Protocols for TR-FRET Assay of VU0661013 Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology widely utilized in drug discovery for studying molecular interactions. [1] This technique combines the principles of Time-Resolved Fluorescence (TRF) with Förster Resonance Energy Transfer (FRET), offering a homogeneous assay format with a high signal-to-background ratio.[2][3] The use of long-lifetime lanthanide-based donors, such as europium or terbium, allows for a time delay between excitation and fluorescence detection. This delay effectively minimizes interference from short-lived background fluorescence and scattered light, which is a common issue in traditional FRET assays.

**VU0661013** is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[4][5] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate apoptosis and is a validated therapeutic target in various cancers.[6][7] This document provides detailed application notes and protocols for determining the binding affinity of **VU0661013** to the MCL-1 protein using a TR-FRET-based competition assay.

## Principle of the TR-FRET Assay

The TR-FRET assay for measuring **VU0661013** binding affinity is a competition assay. In this setup, a fluorescently labeled tracer peptide, known to bind to the BH3-binding groove of MCL-

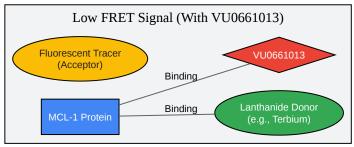


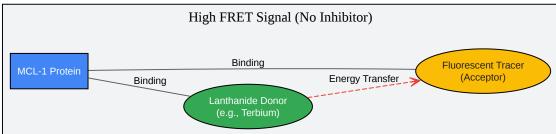
## Methodological & Application

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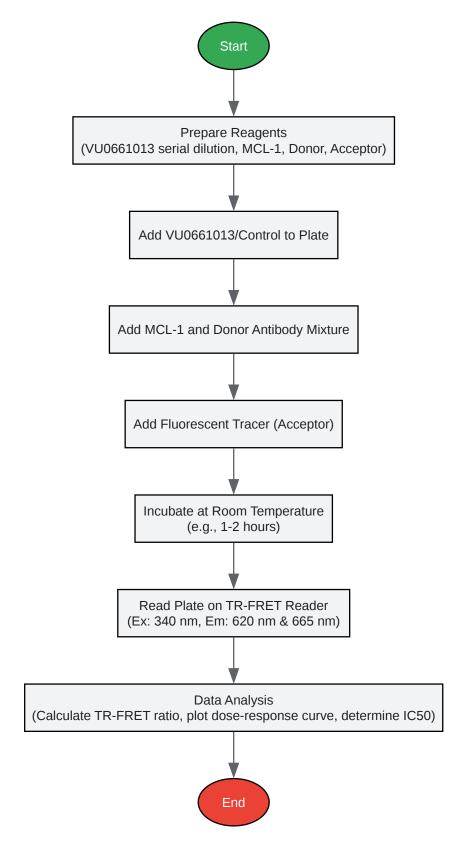
1, is used. The MCL-1 protein is typically tagged (e.g., with a histidine tag) and is recognized by a lanthanide-labeled antibody (the donor). When the tracer (the acceptor) binds to the MCL-1/antibody complex, the donor and acceptor fluorophores are brought into close proximity (typically less than 10 nm), allowing for FRET to occur upon excitation of the donor.[8] The addition of a competing, unlabeled small molecule, such as **VU0661013**, will displace the fluorescent tracer from the MCL-1 binding site. This displacement leads to an increase in the distance between the donor and acceptor, resulting in a decrease in the FRET signal. The magnitude of this decrease is proportional to the concentration and affinity of the competing compound.[9]











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